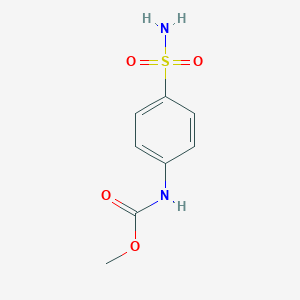

Methyl (4-sulfamoylphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (4-sulfamoylphenyl)carbamate is an organic compound with the molecular formula C8H10N2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a carbamate group and a sulfonamide group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl (4-sulfamoylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzenesulfonamide with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl (4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl (4-sulfamoylphenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: It has been investigated for its potential use as a pharmaceutical intermediate.

Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of methyl (4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The sulfonamide group is particularly important for its binding affinity to enzyme active sites .

Vergleich Mit ähnlichen Verbindungen

- 3-Methylpropyl(4-sulfamoylphenyl)carbamate

- 3-Methylpentyl(4-sulfamoylphenyl)carbamate

- 3-Methyl-2-propylpentyl(4-sulfamoylphenyl)carbamate

Comparison: Methyl (4-sulfamoylphenyl)carbamate is unique due to its specific combination of a carbamate and sulfonamide group attached to a phenyl ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the sulfonamide group enhances its ability to inhibit certain enzymes, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

Methyl (4-sulfamoylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group linked to a phenyl ring that is further substituted with a sulfonamide moiety. This unique structure enhances its interaction with various biological targets.

The primary mechanism of action for this compound involves enzyme inhibition. The sulfonamide group is known for its ability to bind to the active sites of enzymes, thereby preventing substrate access and catalysis. This property is particularly relevant in the context of carbonic anhydrases, where the compound has been shown to exhibit high binding affinity and selective inhibition .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of this compound derivatives, particularly in animal models. For instance, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) demonstrated significant efficacy in the rat maximal electroshock test with an ED50 value of 13 mg/kg when administered intraperitoneally . This suggests that modifications of the original compound can lead to enhanced pharmacological profiles.

Inhibition of Cholinesterases

This compound has also been investigated for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that the compound can act as a competitive inhibitor, enhancing its therapeutic potential in treating cognitive disorders .

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals distinct differences in biological activity and potency. The following table summarizes key data:

| Compound | Structure Features | Biological Activity | ED50 (mg/kg) |

|---|---|---|---|

| This compound | Carbamate + Sulfonamide | Enzyme inhibitor | N/A |

| 3-Methylpentyl(4-sulfamoylphenyl)carbamate | Similar structure | Anticonvulsant | 13 (i.p.) |

| Benzyl(4-sulfamoylphenyl)carbamate | Sulfamoyl + Carbamate | BChE inhibitor | N/A |

Case Studies

- Anticonvulsant Activity : In a study analyzing various carbamate derivatives, MSPC was identified as the most potent anticonvulsant among its peers, demonstrating significant efficacy in both intraperitoneal and oral administration routes .

- Covalent Inhibition Mechanism : Research on targeted inhibitors for carbonic anhydrases has shown that this compound derivatives can form covalent bonds with specific residues in the enzyme's active site, leading to irreversible inhibition. This characteristic is particularly beneficial for developing selective anticancer therapies .

Future Directions

The ongoing research into this compound suggests promising avenues for its application in drug development. The compound's ability to selectively inhibit key enzymes positions it as a candidate for treating various diseases, including epilepsy and neurodegenerative disorders. Further studies are necessary to explore its full therapeutic potential and optimize its pharmacokinetic properties.

Eigenschaften

IUPAC Name |

methyl N-(4-sulfamoylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWKTXIPRZXRJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402648 |

Source

|

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14070-56-5 |

Source

|

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.